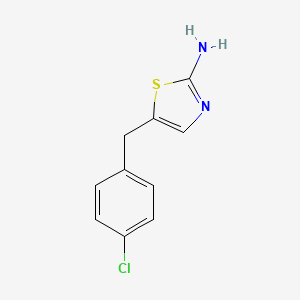

5-(4-Chloro-benzyl)-thiazol-2-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPMCIAXAISHFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(S2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351475 | |

| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290835-51-7 | |

| Record name | 5-(4-Chloro-benzyl)-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Chloro-benzyl)-thiazol-2-ylamine

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth, practical framework for the synthesis and comprehensive characterization of a specific, high-interest derivative: 5-(4-Chloro-benzyl)-thiazol-2-ylamine. We will explore the venerable Hantzsch thiazole synthesis as a reliable and efficient route to this target molecule. Beyond a mere recitation of steps, this document elucidates the chemical rationale behind the protocol, offering insights honed from practical application. The characterization section establishes a self-validating system of analytical techniques—including NMR, FT-IR, and Mass Spectrometry—to unequivocally confirm the identity, structure, and purity of the synthesized compound. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-vetted methodology for accessing this valuable chemical scaffold.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a five-membered heterocycle that has garnered immense interest in drug discovery. Its unique electronic properties and ability to form multiple hydrogen bonds allow it to serve as a versatile pharmacophore, interacting with a diverse range of biological targets.[3][4] This has led to the development of drugs with applications spanning antibacterial, anti-inflammatory, anticancer, antihypertensive, and anticonvulsant therapies.[1][2]

The target molecule, this compound, incorporates three key structural motifs:

-

The 2-Aminothiazole Core: The primary pharmacophore responsible for foundational biological interactions.

-

The Benzyl Group at the 5-position: This substituent provides a critical lipophilic character and conformational flexibility, influencing how the molecule fits into biological binding pockets.

-

The 4-Chloro Substituent: The halogen atom significantly modulates the electronic properties of the phenyl ring and can enhance binding affinity, improve metabolic stability, or alter the molecule's pharmacokinetic profile.

Understanding the synthesis and verifying the precise structure of this compound are the critical first steps in unlocking its therapeutic potential.

Synthesis via Hantzsch Thiazole Condensation

The most direct and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. For our target molecule, the key reactants are 1-chloro-3-(4-chlorophenyl)propan-2-one and thiourea .

Principle and Mechanistic Insight

The reaction proceeds via a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic thiazole ring. The use of a protic solvent like ethanol is crucial as it effectively solvates the reactants and intermediates, and its boiling point provides the necessary thermal energy to drive the reaction to completion under reflux conditions.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where the outcome of each step logically enables the next.

Reagents and Materials:

-

3-Chloro-1-(4-chlorophenyl)propan-1-one

-

Thiourea

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol (100 mL).

-

Addition of α-Haloketone: To the stirring solution, add 3-chloro-1-(4-chlorophenyl)propan-1-one (1.0 equivalent) portion-wise at room temperature.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

-

Scientist's Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A typical mobile phase would be a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is re-dissolved in ethyl acetate (100 mL) and washed with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any hydrohalic acid formed during the reaction. This is followed by a wash with brine (1 x 50 mL) to remove residual water.

-

Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from ethanol or an ethanol/water mixture can be employed to obtain the pure this compound as a solid.

Synthesis Workflow Diagram

Caption: Hantzsch thiazole synthesis workflow.

Comprehensive Characterization

Unequivocal structural confirmation is paramount. A combination of spectroscopic and physical methods provides a robust validation of the final product's identity and purity.

Spectroscopic Analysis

| Technique | Expected Observations for this compound |

| ¹H NMR | δ ~7.30 (d, 2H): Protons on the chlorophenyl ring ortho to the CH₂ group.δ ~7.25 (d, 2H): Protons on the chlorophenyl ring meta to the CH₂ group.δ ~6.50 (s, 1H): Proton on the C4 position of the thiazole ring.δ ~5.50 (s, 2H): Broad singlet for the two protons of the primary amine (-NH₂).δ ~3.95 (s, 2H): Singlet for the two protons of the benzylic methylene group (-CH₂-). |

| ¹³C NMR | δ ~165 ppm: C2 (carbon bearing the amino group).δ ~148 ppm: C4 of the thiazole ring.δ ~135-128 ppm: Aromatic carbons of the chlorophenyl ring.δ ~115 ppm: C5 of the thiazole ring.δ ~35 ppm: Benzylic carbon (-CH₂-). |

| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching vibrations (asymmetric and symmetric) of the primary amine.~3100-3000: Aromatic C-H stretching.~2950-2850: Aliphatic C-H stretching of the methylene group.~1620: N-H bending (scissoring) vibration.~1590, 1490: C=C and C=N stretching of the aromatic and thiazole rings.~1090: C-Cl stretching vibration. |

| Mass Spec. | Molecular Formula: C₁₀H₉ClN₂S[5]Molecular Weight: 224.71 g/mol [5]Expected M⁺ Peak: m/z = 224.Isotopic Pattern: A characteristic M⁺ and M+2 peak cluster in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Physical Properties

-

Appearance: Typically an off-white to pale yellow solid.

-

Melting Point: A sharp melting point is indicative of high purity. This value should be recorded and compared against reference data if available.

-

Solubility: Generally soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.

Characterization Workflow Diagram

Caption: Analytical workflow for compound validation.

Biological Context and Field Insights

While this guide focuses on synthesis, it is crucial to understand the compound's relevance. The 2-aminothiazole scaffold is a known "frequent hitter" in high-throughput screening (HTS).[6] This promiscuity means that while the scaffold has proven therapeutic value, any initial positive results from biological assays must be rigorously validated to rule out non-specific activity or assay interference.

Furthermore, the thiazole ring itself can be a "toxicophore," susceptible to metabolic activation that could lead to adverse effects.[3] Therefore, early-stage toxicological assessments are a prudent step in the development pipeline for any novel 2-aminothiazole derivative. The 4-chlorobenzyl moiety in our target compound is often used to enhance potency; for instance, chloro-substitutions have been shown to be beneficial for the antifungal activity of related compounds.[7] This makes this compound a compelling candidate for screening in antimicrobial and anticancer assays, with the caveat that careful follow-up studies are essential.[8][9][10]

Conclusion

This technical guide has detailed a robust and reliable pathway for the synthesis of this compound using the Hantzsch condensation reaction. By providing not only the procedural steps but also the underlying scientific rationale, we empower researchers to approach this synthesis with confidence and a deep understanding of the process. The comprehensive characterization workflow, employing a suite of orthogonal analytical techniques, ensures the unequivocal confirmation of the final product's identity and purity. This molecule, situated at the intersection of proven pharmacophores, represents a valuable building block for further exploration in the ongoing quest for novel therapeutic agents.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. [Link]

-

Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 60(13), 5879-5887. [Link]

-

Jain, A. K., Sharma, S., Vaidya, A., Ravichandran, V., & Agrawal, R. K. (2013). Recent developments of 2-aminothiazoles in medicinal chemistry. Medicinal Chemistry Research, 22(6), 2471-2496. [Link]

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library, Der Pharma Chemica, 6(5), 283-295. [Link]

-

Karásek, J., Konečná, K., & Holčapek, M. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Trends in Analytical Chemistry, 141, 116285. [Link]

-

Stavrou, T., Gkizis, P. L., & Geronikaki, A. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3335. [Link]

-

Pattan, S. R., et al. (2012). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone. Journal of the Serbian Chemical Society, 77(10), 1363-1375. [Link]

-

Patel, N. B., & Shaikh, F. M. (2012). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 1(2), 32-38. [Link]

-

Kumar, V., et al. (2020). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 10(49), 29281-29290. [Link]

Sources

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry (2016) | Debasis Das | 2 Citations [scispace.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. op.niscair.res.in [op.niscair.res.in]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Chloro-benzyl)-thiazol-2-ylamine (CAS Number 290835-51-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(4-Chloro-benzyl)-thiazol-2-ylamine, a heterocyclic compound belonging to the versatile 2-aminothiazole class. While specific research on this particular molecule is limited, this document synthesizes established chemical principles and insights from closely related analogues to offer a robust framework for its synthesis, potential biological activities, and applications in drug discovery.

Molecular Overview and Physicochemical Properties

This compound is characterized by a central thiazole ring, which is a common scaffold in many biologically active compounds. The substitution pattern includes a 2-amino group, which is crucial for various biological interactions, and a 5-(4-chloro-benzyl) group that imparts specific steric and electronic properties influencing its pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source |

| CAS Number | 290835-51-7 | [1] |

| Molecular Formula | C₁₀H₉ClN₂S | [1] |

| Molecular Weight | 224.71 g/mol | [1] |

| IUPAC Name | 5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-amine | [1] |

| Synonyms | 2-amino-5-(4-chlorobenzyl)-1,3-thiazole | [1] |

Synthesis of this compound: A Proposed Methodology

The synthesis of 2-aminothiazole derivatives is classically achieved through the Hantzsch thiazole synthesis [2][3]. This highly reliable and versatile method involves the condensation of an α-haloketone with a thioamide, typically thiourea, to form the thiazole ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would proceed via a two-step process starting from 4-(4-chlorophenyl)butan-2-one.

Sources

Spectroscopic Characterization of 5-(4-Chloro-benzyl)-thiazol-2-ylamine: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for the compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₀H₉ClN₂S and a molecular weight of approximately 224.71 g/mol , is a derivative of 2-aminothiazole.[1] The structural elucidation of such molecules is critical in medicinal chemistry, as the 2-aminothiazole scaffold is a key component in a variety of pharmacologically active compounds.[2] Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its identity and purity.

This guide will systematically explore the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, offering a comprehensive understanding of the compound's chemical architecture.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 | Doublet | 2H | Ar-H (ortho to Cl) | Protons on the chlorophenyl ring adjacent to the chlorine atom are expected to be deshielded. |

| ~7.25 | Doublet | 2H | Ar-H (meta to Cl) | Protons on the chlorophenyl ring meta to the chlorine atom. |

| ~6.70 | Singlet | 1H | Thiazole-H | The single proton on the thiazole ring typically appears in this region.[3][4] |

| ~5.00 | Singlet | 2H | -NH₂ | The protons of the primary amine group often appear as a broad singlet.[3][4] |

| ~4.00 | Singlet | 2H | -CH₂- | The benzylic methylene protons are expected in this range.[5] |

Expert Interpretation: The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The singlet for the thiazole proton confirms the substitution pattern on the heterocyclic ring. The benzylic protons appear as a singlet as they have no adjacent protons to couple with. The amine protons are exchangeable with D₂O and may appear as a broad signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | Thiazole C2 (C-NH₂) | The carbon atom bonded to two nitrogen atoms is significantly deshielded. |

| ~145 | Thiazole C4 | The quaternary carbon of the thiazole ring. |

| ~138 | Ar-C (ipso, attached to CH₂) | The ipso-carbon of the phenyl ring. |

| ~132 | Ar-C (ipso, attached to Cl) | The carbon bearing the chlorine atom is deshielded. |

| ~130 | Ar-CH (ortho to Cl) | Aromatic methine carbons. |

| ~128 | Ar-CH (meta to Cl) | Aromatic methine carbons. |

| ~110 | Thiazole C5 | The carbon at the 5-position of the thiazole ring. |

| ~35 | -CH₂- | The benzylic carbon. |

Expert Interpretation: The chemical shifts are predicted based on the electronic environment of each carbon atom. The carbon of the C-NH₂ group in the thiazole ring is expected to be the most downfield. The aromatic carbons show distinct signals due to the substitution pattern. The upfield signal corresponds to the benzylic carbon.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3300 | Medium-Strong | N-H stretch | Characteristic of the primary amine (-NH₂) group.[3] |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch | Vibrations of C-H bonds on the phenyl and thiazole rings. |

| 2950-2850 | Weak | Aliphatic C-H stretch | Vibrations of the benzylic C-H bonds. |

| ~1620 | Strong | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the thiazole ring.[3] |

| ~1590, ~1490 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the phenyl ring. |

| ~1090 | Medium | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |

| ~820 | Strong | C-H out-of-plane bend | Characteristic of a 1,4-disubstituted benzene ring. |

Expert Interpretation: The IR spectrum is expected to be dominated by a strong N-H stretching band, confirming the presence of the amine group. The C=N and C=C stretching vibrations are indicative of the thiazole and phenyl rings, respectively. The presence of a strong band around 820 cm⁻¹ is a key indicator of the para-substitution on the benzene ring.

Experimental Protocol for IR Spectroscopy (Solid Sample)

A common method for analyzing solid samples is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Rationale |

| 224/226 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 125/127 | [Cl-C₆H₄-CH₂]⁺ | Tropylium-like ion formed by benzylic cleavage. |

| 99 | [C₄H₃N₂S]⁺ | Fragment corresponding to the 2-amino-5-methylthiazole cation radical. |

Expert Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 224, with a characteristic M+2 peak at m/z 226 due to the ³⁷Cl isotope. The most significant fragmentation pathway is likely the benzylic cleavage, leading to the formation of the chlorobenzyl cation (tropylium ion) at m/z 125/127.

Fragmentation Pathway

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

A standard procedure for Electron Ionization (EI) Mass Spectrometry is as follows:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[9]

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[10][11]

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the separated ions to generate a mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data, based on established chemical principles and comparison with related structures, offers a robust framework for the analysis and quality control of this compound in research and development settings. The detailed experimental protocols provide a practical guide for obtaining high-quality spectral data.

References

- BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry.

- Universal Print. (n.d.).

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.

- Wikipedia. (2024, January 12). Infrared spectroscopy.

- PubMed Central. (2021, January 15).

- ASTM International. (2021).

- BenchChem. (n.d.).

- UCLA Chemistry and Biochemistry. (n.d.).

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). The ¹H NMR signals for the methylene proton signals of the benzyl group....

- Emory University. (n.d.).

- University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts. Department of Chemistry.

- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of....

- Chemistry LibreTexts. (2022, July 3). 3.

- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.

- Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

- Chemistry Stack Exchange. (2018, August 1).

- Creative Proteomics. (n.d.).

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) IR Spectrum.

- ChemicalBook. (n.d.). 3-Chlorobenzyl alcohol(873-63-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). 4-Chlorobenzyl alcohol(873-76-7) 13C NMR spectrum.

- SpectraBase. (n.d.). N-(2-Chlorobenzyl)-1-propanamine - Optional[13C NMR] - Chemical Shifts.

- National Institutes of Health. (n.d.).

- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.

- Chemistry Stack Exchange. (2013, February 4). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?.

- ResearchGate. (n.d.). reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers....

- The Royal Society of Chemistry. (n.d.).

- ChemicalBook. (n.d.). 2-Chlorobenzyl chloride(611-19-8) 13C NMR spectrum.

- International Journal of Chemical Studies. (2022, October 24). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.

- ResearchGate. (n.d.).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Springer. (2022, July 5).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029).

- ResearchGate. (2025, August 7).

- Journal of the Indian Chemical Society. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I.

- Chemistry LibreTexts. (2023, August 29).

- NIST. (n.d.). Aminothiazole.

- ChemicalBook. (n.d.). 5-Amino-2-chlorobenzoic acid(89-54-3) 13C NMR spectrum.

- ResearchGate. (n.d.). IR Spectra of 5-(4-chlorobenzylidene)-2-thioxothiazolidin-4-one (3h).

- ChemicalBook. (n.d.). 2-Aminothiazole (96-50-4) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-amino-4-(p-chlorobenzyl)-3-ethyloxazole - Optional[FTIR] - Spectrum.

- BenchChem. (n.d.). spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole.

Sources

- 1. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 2. Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2] [scirp.org]

- 3. universalprint.org [universalprint.org]

- 4. chemijournal.com [chemijournal.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. store.astm.org [store.astm.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(4-Chloro-benzyl)-thiazol-2-ylamine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical walkthrough of the process of determining the crystal structure of the novel compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. Thiazole derivatives are known to possess a wide range of biological activities, making this analysis particularly relevant.[1][2][3][4]

We will proceed through the entire workflow, from the initial synthesis and crystallization to the final interpretation of the crystallographic data. This document is structured not as a rigid template, but as a logical narrative that mirrors the scientific journey of structure elucidation, emphasizing the causality behind each experimental choice.

Part 1: Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the synthesized compound is critical, as impurities can inhibit crystallization or lead to disordered structures.

Synthesis of this compound

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry. A common and effective method is the Hantzsch thiazole synthesis. For our target compound, a plausible synthetic route would involve the reaction of a substituted thiourea with an α-haloketone.

Experimental Protocol: Synthesis

-

Reactant Preparation: Begin by preparing a solution of thiourea in a suitable solvent, such as ethanol.

-

Reaction Initiation: Add 1-(4-chlorophenyl)propan-2-one (an α-haloketone precursor) to the thiourea solution.

-

Reflux: The reaction mixture is then refluxed for several hours to facilitate the cyclization reaction that forms the thiazole ring.[1][2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield pure this compound.

-

Characterization: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.[1][2]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Experimental Protocol: Crystallization

-

Solvent Screening: A crucial first step is to screen a variety of solvents to determine the solubility of the compound. The ideal solvent is one in which the compound is sparingly soluble.

-

Slow Evaporation: A common and effective technique is slow evaporation. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) and left undisturbed in a loosely capped vial. Over time, as the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.[3]

-

Vapor Diffusion: Another powerful technique is vapor diffusion. This can be performed in two ways:

-

Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution.

-

Sitting Drop: A drop of the compound solution is mixed with a drop of the precipitant solution in a microbridge, which is then sealed in a well containing a larger volume of the precipitant solution.

-

-

Crystal Harvesting: Once suitable crystals have grown, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent ice formation, which can damage the crystal lattice.

Part 2: X-ray Diffraction Data Collection and Processing

With a suitable crystal in hand, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.

Data Collection

The crystal is mounted on the diffractometer and maintained at a cryogenic temperature (typically 100 K) throughout the data collection process. A fine-focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₉ClN₂S |

| Formula Weight | 224.71 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 998.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.495 |

| Absorption Coeff. (mm⁻¹) | 0.567 |

| F(000) | 464 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data (°) | 2.5 to 27.5 |

| Reflections collected | 8765 |

| Independent reflections | 2287 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Data Processing

The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection. This is typically done using software such as CrysAlisPro or SAINT. The data is then corrected for various experimental factors, such as absorption, using programs like SADABS.

Part 3: Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Structure Solution

The goal of structure solution is to determine the initial positions of the atoms in the unit cell. This is often achieved using "direct methods" or Patterson methods, which are implemented in software packages like SHELXT or SIR2014. These programs use statistical methods to phase the reflections and generate an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data using a least-squares minimization process. This is typically performed with software such as SHELXL. The refinement process involves adjusting the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factors (R1 and wR2), which should be as low as possible for a well-refined structure.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray structure determination.

Part 4: Analysis and Interpretation of the Crystal Structure

Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed.

Molecular Geometry

The analysis of the refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters can be compared to standard values and to theoretical calculations to understand the electronic and steric effects within the molecule. For this compound, key parameters of interest would be the planarity of the thiazole ring and the orientation of the 4-chlorobenzyl group relative to the thiazole moiety.

Intermolecular Interactions

The way molecules pack in the crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. In the case of our target compound, the amino group on the thiazole ring is a potential hydrogen bond donor, while the nitrogen atom in the thiazole ring and the chlorine atom on the benzyl group can act as hydrogen bond acceptors. Understanding these interactions is crucial for predicting the physical properties of the solid state and for understanding how the molecule might interact with a biological target.

Logical Relationship of Structural Features

Caption: Interplay of molecular structure and macroscopic properties.

Conclusion

The determination of the crystal structure of this compound provides invaluable insights into its three-dimensional architecture. This knowledge is fundamental for understanding its chemical behavior and biological activity. The methodologies outlined in this guide represent a robust and systematic approach to crystal structure analysis, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

-

MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Available from: [Link]

-

National Institutes of Health (NIH). (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

-

ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Available from: [Link]

-

Springer Nature. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Available from: [Link]

-

ResearchGate. (2023). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Available from: [Link]

Sources

- 1. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Postulated Mechanism of Action of 5-(4-Chloro-benzyl)-thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for the novel compound 5-(4-Chloro-benzyl)-thiazol-2-ylamine. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes extensive research on structurally related 2-aminothiazole derivatives to propose a well-grounded hypothesis of its biological activity. We postulate that this compound functions as a protein kinase inhibitor, a class of molecules pivotal in oncology and inflammatory disease research. This guide will delve into the rationale behind this hypothesis, outline the key signaling pathways likely modulated by this compound, and provide detailed experimental protocols for the validation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction to this compound

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The biological versatility of the 2-aminothiazole core is largely attributed to its ability to engage in various non-covalent interactions with biological macromolecules, particularly enzymes.

This compound is a synthetic organic compound featuring this prominent 2-aminothiazole core. Its structure is further characterized by a 4-chlorobenzyl substituent at the 5-position of the thiazole ring. The presence of a halogenated benzyl group is a common feature in many potent bioactive molecules, often enhancing binding affinity and modulating pharmacokinetic properties.[4] While specific biological data for this compound is not extensively documented in public literature, its structural similarity to known kinase inhibitors and other enzyme modulators provides a strong basis for postulating its mechanism of action.

Postulated Mechanism of Action: Protein Kinase Inhibition

Based on extensive structure-activity relationship (SAR) studies of related 2-aminothiazole derivatives, we hypothesize that this compound primarily functions as an inhibitor of protein kinases.[5][6][7] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[5]

The 2-aminothiazole moiety is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors, including the pan-Src kinase inhibitor Dasatinib.[8] This structural element is adept at forming key hydrogen bonds with the backbone of the ATP-binding pocket of kinases, a conserved region across the kinome. The benzyl group at the C5 position likely occupies a hydrophobic pocket within the active site, with the 4-chloro substituent potentially forming additional favorable interactions, thereby contributing to binding affinity and selectivity.

Potential Kinase Targets and Affected Signaling Pathways

Given the broad inhibitory profile of many 2-aminothiazole-based compounds, this compound could potentially target a range of kinases across different families. Likely candidates include:

-

Src Family Kinases (SFKs): Members of this family, such as Src, Lck, and Fyn, are crucial regulators of cell proliferation, differentiation, and survival. The 2-aminothiazole scaffold is a known template for potent pan-Src inhibitors.[8]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central to the regulation of the cell cycle. Inhibition of CDKs, such as CDK9, can lead to cell cycle arrest and apoptosis in cancer cells.[9]

-

Tyrosine Kinases: This broad class includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Abl, Itk). Many 2-aminothiazole derivatives have shown inhibitory activity against various tyrosine kinases.[7][10]

Inhibition of these kinases would consequently modulate critical downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently hyperactivated in cancer.[11]

Caption: Postulated inhibition of kinase signaling pathways by this compound.

Experimental Validation of the Mechanism of Action

A systematic and multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action of this compound. The following sections detail the key experimental workflows.

Workflow for Mechanism of Action Elucidation

Caption: A stepwise experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

Objective: To identify the potential kinase targets of this compound from a broad panel of human kinases.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified human kinases. The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM).

-

Kinase Reaction: The assay measures the enzymatic activity of each kinase in the presence of the test compound. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

-

Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (DMSO). Hits are typically defined as kinases with >50% inhibition.

Objective: To determine the potency of this compound against the identified kinase "hits".

Methodology:

-

Compound Dilution Series: Prepare a serial dilution of the compound in DMSO.

-

Kinase Reaction: For each identified kinase hit, set up a reaction mixture containing the purified enzyme, its specific substrate, and ATP.

-

Incubation: Add the diluted compound to the reaction mixture and incubate at the optimal temperature for the enzyme.

-

Detection: Measure the kinase activity using an appropriate method (e.g., luminescence-based ATP detection, fluorescence polarization).

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Putative Target Kinase | Hypothetical IC50 (nM) | Assay Method |

| Src | 50 | ADP-Glo™ Kinase Assay |

| Lck | 75 | Z'-LYTE™ Kinase Assay |

| CDK9/Cyclin T1 | 120 | LanthaScreen™ Eu Kinase Binding Assay |

| Abl | 90 | Radiometric (³³P-ATP) |

| Itk | 200 | HTRF® Kinase Assay |

Objective: To assess the ability of the compound to inhibit the phosphorylation of downstream substrates of the target kinase in a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) and treat with increasing concentrations of the compound for a specified time.

-

Cell Lysis: Harvest the cells and prepare protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrate.

-

Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody for detection. Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Objective: To confirm direct target engagement of the compound with the putative kinase target in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein that remains in solution at each temperature.

-

Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Conclusion

While the precise mechanism of action of this compound awaits direct experimental confirmation, the wealth of data on structurally analogous 2-aminothiazole derivatives provides a strong foundation for the hypothesis that it functions as a protein kinase inhibitor. The experimental workflows detailed in this guide offer a robust strategy for validating this hypothesis, identifying specific kinase targets, and elucidating the downstream cellular consequences of its activity. The insights gained from such studies will be invaluable for the future development and therapeutic application of this promising compound.

References

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. [Link]

- 2-Acylaminothiazole deriv

-

H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives. [Link]

-

United States Patent. [Link]

-

Antineoplastic activity in vitro of 2-amino-5-benzylthiazole derivative in complex with nanoscale polymeric carriers. [Link]

- 5-substituted 2-amino-4-arylthiazoles and their prepar

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

- Thiazole deriv

-

Effects of new derivatives of 2-amino-5-benzylthiazole of genotoxicity and acute toxicity in Allium bioassays. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-amine. [Link]

-

Biological and medicinal significance of 2-aminothiazoles. [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid deriv

-

2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. [Link]

-

2-Amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole. [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Structure-activity relationship (SAR) of 5-(4-Chloro-benzyl)-thiazol-2-ylamine analogs

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 5-(4-Chloro-benzyl)-thiazol-2-ylamine Analogs

This guide provides a detailed exploration of the structure-activity relationships (SAR) for analogs of this compound. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of thiazole-based therapeutic agents. This document synthesizes current knowledge, offers insights into the rationale behind molecular design, and provides actionable experimental protocols.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged five-membered heterocyclic motif frequently incorporated into the structures of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the development of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities.[1][2][5][6] The 2-aminothiazole core, in particular, serves as a versatile template for ligand design, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

The specific scaffold of this compound presents a compelling starting point for SAR exploration. The 4-chlorobenzyl group at the 5-position introduces a key lipophilic and electron-withdrawing feature, while the 2-amino group provides a crucial site for interaction with biological targets and for further chemical elaboration. Understanding how modifications to this core structure impact biological activity is paramount for the rational design of novel and effective therapeutic agents.

Core Scaffold and Key Modification Points

The foundational structure of this compound offers three primary regions for systematic modification to probe the structure-activity landscape. The strategic alteration of these regions allows for a comprehensive understanding of the molecular features governing biological efficacy.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship Insights

The biological activity of this compound analogs is profoundly influenced by the nature of substituents at the R1, R2, and R3 positions. The following sections dissect the SAR based on available literature for structurally related thiazole derivatives.

Modifications at the 2-Amino Group (R1)

The 2-amino group is a critical hydrogen bond donor and a key site for introducing diversity. Its modification can significantly impact target binding and physicochemical properties.

-

Acylation and Amide Formation: Conversion of the 2-amino group to an amide often leads to enhanced biological activity. For instance, N-acylated 2-aminothiazole derivatives have shown potent inhibitory effects against various enzymes.[7] The nature of the acyl group is crucial; bulky or lipophilic acyl chains can improve binding affinity by accessing hydrophobic pockets in the target protein.

-

Urea and Thiourea Analogs: The formation of urea or thiourea linkages at the 2-amino position introduces additional hydrogen bonding capabilities, which can be pivotal for target recognition.[8] The substituents on the distal nitrogen of the urea/thiourea moiety provide another avenue for SAR exploration.

-

Sulfonamide Derivatives: The synthesis of 2-sulfonamido-thiazoles can modulate the electronic properties and acidity of the N-H bond, potentially leading to altered binding modes and improved potency.

Modifications of the Benzyl Ring (R2)

The 4-chlorobenzyl moiety plays a significant role in orienting the molecule within a binding site and contributes to overall lipophilicity.

-

Substitution Pattern: The position and electronic nature of substituents on the phenyl ring are critical determinants of activity. Studies on various thiazole derivatives have shown that electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring can enhance cytotoxic and antimicrobial activities.[9] The 4-chloro substituent in the parent scaffold is often associated with favorable activity.[10] Moving the chloro group to the 2- or 3-position, or introducing additional substituents, can probe the steric and electronic requirements of the binding pocket.

-

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can impact activity by altering electronic distribution, hydrogen bonding potential, and metabolic stability. This strategy is a cornerstone of lead optimization in medicinal chemistry.

Modifications at the Thiazole C4-Position (R3)

While the parent scaffold is unsubstituted at the C4-position, the introduction of small groups at this position can influence the overall conformation and electronic nature of the thiazole ring.

-

Introduction of Small Alkyl or Halogen Groups: The addition of a methyl or halo group at the C4-position can provide steric bulk that may lead to a more favorable binding conformation. These groups can also modulate the lipophilicity of the molecule.

-

Introduction of Polar Groups: The incorporation of small polar groups, such as a hydroxyl or amino group, could introduce new hydrogen bonding interactions with the target, potentially increasing potency and selectivity.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of this compound analogs.

General Synthesis of the Core Scaffold

The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of the 2-aminothiazole core.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

Step-by-Step Protocol:

-

Halogenation of the Ketone: To a solution of 1-(4-chlorophenyl)propan-2-one in a suitable solvent (e.g., diethyl ether or chloroform), add an equimolar amount of a halogenating agent (e.g., N-bromosuccinimide or bromine) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-haloketone.

-

Cyclocondensation: Dissolve the crude α-haloketone in ethanol, followed by the addition of an equimolar amount of thiourea.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure this compound.

In Vitro Biological Evaluation: Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized analogs against a target enzyme. The specific enzyme and substrate will vary depending on the therapeutic target.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Assay Plate Preparation: In a 96-well microtiter plate, add a small volume of each compound dilution. Include wells for positive control (known inhibitor) and negative control (vehicle).

-

Enzyme Incubation: Add the target enzyme solution to each well and incubate for a predetermined time at the optimal temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable plate reader (e.g., spectrophotometer, fluorometer).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation

Systematic evaluation of analogs generates quantitative data that is best presented in a tabular format for clear comparison and interpretation of SAR trends.

Table 1: Hypothetical SAR Data for this compound Analogs

| Compound ID | R1 (at 2-amino) | R2 (on benzyl) | R3 (at C4) | IC50 (µM) |

| Parent | -NH2 | 4-Cl | H | 15.2 |

| 1a | -NH-C(O)CH3 | 4-Cl | H | 5.8 |

| 1b | -NH-C(O)Ph | 4-Cl | H | 2.1 |

| 2a | -NH2 | 4-F | H | 12.5 |

| 2b | -NH2 | 4-NO2 | H | 8.9 |

| 3a | -NH2 | 4-Cl | -CH3 | 10.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship is intricately dependent on the substitutions at the 2-amino group, the benzyl ring, and the C4-position of the thiazole core. Future efforts should focus on a multiparameter optimization approach, considering not only potency but also selectivity, pharmacokinetic properties, and safety profiles. The integration of computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the drug discovery process will be crucial for the successful translation of these promising analogs into clinical candidates.

References

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

-

Inoue, T., Morita, M., Tojo, T., Nagashima, A., Moritomo, A., Imai, K., & Miyake, H. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-2494. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

-

In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. (2024). Semantic Scholar. [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2022). MDPI. [Link]

-

Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). IOP Conference Series: Earth and Environmental Science. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

-

Structure-activity relationship of target compounds. (2024). ResearchGate. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PubMed. [Link]

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. [Link]

-

Design, Synthesis, in vitro Evaluation of a New Pyrrolo[1,2‐ a ]thiazolo[5,4‐ d ]pyrimidinone Derivatives as Cholinesterase Inhibitors Against Alzheimer's Disease. (2022). ResearchGate. [Link]

-

In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2018). PubMed. [Link]

-

Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (2022). MDPI. [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of. (2019). Semantic Scholar. [Link]

-

Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (2008). PubMed. [Link]

-

Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2023). ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

-

Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2023). Anais da Academia Brasileira de Ciências. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic thiazole ring, a structure containing both sulfur and nitrogen, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique electronic characteristics and synthetic tractability have made it a focal point for the discovery of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive exploration of the medicinal chemistry of thiazole derivatives, delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their development.

I. The Synthetic Foundation: Building the Thiazole Core

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone methodology. This reaction, first described in the late 19th century, typically involves the condensation of an α-haloketone with a thioamide.[1] The versatility of this method allows for the introduction of a wide array of substituents at various positions on the thiazole ring, enabling the generation of diverse chemical libraries for biological screening.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol outlines a classic example of the Hantzsch synthesis, a fundamental method for constructing the thiazole ring.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

-

Add 5 mL of methanol and a stir bar to the vial.[1]

-

Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[1]

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the 2-amino-4-phenylthiazole product.

Beyond the Hantzsch synthesis, other notable methods for thiazole synthesis include the Cook-Heilborn synthesis, which yields 5-aminothiazoles from α-aminonitriles, and Tcherniac's synthesis for 2-substituted thiazoles.[2]

II. Thiazole Derivatives in Oncology: Targeting the Machinery of Cancer

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often targeting key cellular processes essential for tumor growth and survival.

A. Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and play a pivotal role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][4] This interference with microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]

A noteworthy series of thiazole-naphthalene derivatives has been shown to exhibit potent antiproliferative activity, with compound 5b being a particularly active example.[5] Mechanistic studies revealed that 5b significantly inhibits tubulin polymerization with an IC₅₀ value of 3.3 µM, which is more potent than the standard drug colchicine (IC₅₀ = 9.1 μM).[5]

B. Kinase Inhibition: Disrupting Cancer Signaling Cascades

Protein kinases are crucial regulators of cellular signaling pathways that are often dysregulated in cancer. The thiazole scaffold has proven to be an effective template for the design of potent kinase inhibitors.[6]

The PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[7][8] Thiazole derivatives have been successfully developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[8] For instance, a series of novel thiazole derivatives demonstrated potent inhibitory activity against PI3Kα and mTOR, with compound 3b showing the highest activity against PI3Kα (IC₅₀ = 0.086 ± 0.005 μM) and mTOR (IC₅₀ = 0.221 ± 0.014 μM).[8]

Src Family Kinases: The 2-aminothiazole moiety was identified as a novel template for inhibitors of Src family kinases.[9] Through structure-activity relationship (SAR) studies, highly potent pan-Src inhibitors were developed, including Dasatinib (BMS-354825), which is now a clinically approved drug for the treatment of chronic myelogenous leukemia.[9]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Thiazole Derivatives

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

96-well plates

-

Complete cell culture medium

-

Thiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[10][11]

-

Prepare serial dilutions of the thiazole derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[11]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10]

-

Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

III. Thiazoles as Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. Thiazole derivatives have a long history of use as antimicrobial agents and continue to be a promising source of new therapeutics.

A. Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, transcription, and repair, making it an attractive target for antibacterial drugs.[12] Thiazole-based compounds have been designed and synthesized as inhibitors of DNA gyrase, demonstrating activity against both Gram-positive and Gram-negative bacteria.[12] Molecular docking studies have shown that these compounds can effectively bind to the ATP-binding site of the GyrB subunit of DNA gyrase, thereby inhibiting its enzymatic activity.[13]

B. Structure-Activity Relationship (SAR) of Antimicrobial Thiazoles